molecular formula C6H14ClNO2 B12977419 2-(Hydroxymethyl)piperidin-3-ol hydrochloride

2-(Hydroxymethyl)piperidin-3-ol hydrochloride

Cat. No.: B12977419
M. Wt: 167.63 g/mol
InChI Key: MBQWGESJVTZQOH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, to form cyclic amines . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These reactions are generally carried out under mild conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions. This method allows for the efficient and scalable production of the compound, ensuring consistency and high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Hydroxymethyl)piperidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The piperidine ring structure allows for interactions with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar chemical properties but lacks the hydroxymethyl group.

    2,6-Dimethylpiperidine: Contains additional methyl groups, altering its reactivity and biological activity.

    4-Hydroxypiperidine: Similar structure but with the hydroxyl group in a different position, affecting its chemical behavior.

Uniqueness

2-(Hydroxymethyl)piperidin-3-ol hydrochloride is unique due to the presence of both the hydroxymethyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

2-(hydroxymethyl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H

InChI Key

MBQWGESJVTZQOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)CO)O.Cl

Origin of Product

United States

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